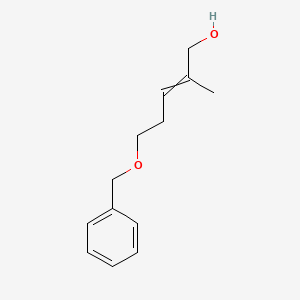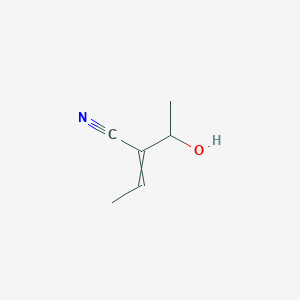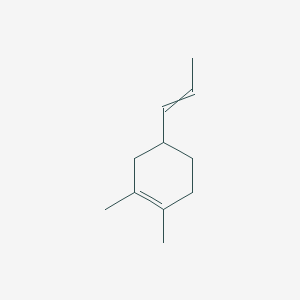![molecular formula C26H24N2O6 B14337378 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) CAS No. 95965-06-3](/img/structure/B14337378.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene groups connected by a dimethoxyphenylene bridge
Preparation Methods
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methyl-4-nitrobenzaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as Lewis acids.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
Similar compounds include:
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione): This compound shares a similar phenylene core but differs in its functional groups.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Another related compound with a different set of functional groups, used in different applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxyphenylene structure but with different substituents.
The uniqueness of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
95965-06-3 |
|---|---|
Molecular Formula |
C26H24N2O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,4-dimethoxy-2,5-bis[2-(2-methyl-4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H24N2O6/c1-17-13-23(27(29)30)11-9-19(17)5-7-21-15-26(34-4)22(16-25(21)33-3)8-6-20-10-12-24(28(31)32)14-18(20)2/h5-16H,1-4H3 |
InChI Key |
ZRZSYYSQNYNMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


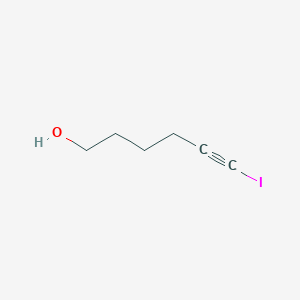
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
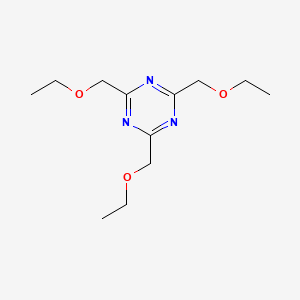
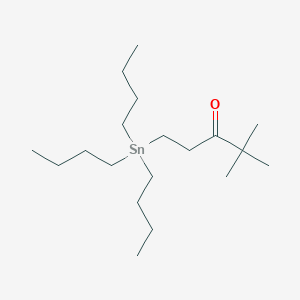
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

